(E)-N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
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Overview
Description
(E)-N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide is an organic compound that features a furan ring, a methoxy-substituted phenyl ring, and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide typically involves the following steps:
Formation of the Furan-2-ylmethyl Amine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.
Synthesis of the (E)-3-(4-Methoxyphenyl)-2-phenylprop-2-enamide: This step involves the condensation of 4-methoxybenzaldehyde with acetophenone under basic conditions to form the chalcone intermediate, followed by amide formation with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding saturated amide.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Saturated amide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(furan-2-ylmethyl)-3-(4-hydroxyphenyl)-2-phenylprop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.
(E)-N-(furan-2-ylmethyl)-3-(4-chlorophenyl)-2-phenylprop-2-enamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
(E)-N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-18-11-9-16(10-12-18)14-20(17-6-3-2-4-7-17)21(23)22-15-19-8-5-13-25-19/h2-14H,15H2,1H3,(H,22,23)/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCRYPFWXKZLLP-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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